3-Acetoxybenzofuran is a chemical compound with the molecular formula C10H8O3 . It has a molecular weight of 176.17 g/mol . It is also known by other names such as benzofuran-3-yl acetate and 1-benzofuran-3-yl acetate .
The molecular structure of 3-Acetoxybenzofuran consists of a benzofuran core with an acetoxy group attached to the 3-position . The InChI string representation of its structure is InChI=1S/C10H8O3/c1-7(11)13-10-6-12-9-5-3-2-4-8(9)10/h2-6H,1H3
.
3-Acetoxybenzofuran has a molecular weight of 176.17 g/mol, and its computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 176.047344113 g/mol .
3-Acetoxybenzofuran is an organic compound that belongs to the class of benzofurans, which are polycyclic aromatic compounds. This compound is characterized by the presence of an acetoxy group attached to a benzofuran structure, which contributes to its unique chemical properties and potential applications. The compound has garnered interest in various fields, including medicinal chemistry and organic synthesis.
3-Acetoxybenzofuran can be synthesized from naturally occurring substances or through various synthetic pathways. It is often derived from benzofuran derivatives, which can be found in certain plant species. The compound's structural features make it a subject of interest for researchers exploring its biological activities and synthetic utility.
In terms of classification, 3-Acetoxybenzofuran falls under:
The synthesis of 3-Acetoxybenzofuran can be achieved through several methods, including:
3-Acetoxybenzofuran has a distinct molecular structure characterized by:
3-Acetoxybenzofuran can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and pH adjustments to optimize yields and selectivity.
The mechanism of action for 3-Acetoxybenzofuran, particularly in biological contexts, may involve:
Research indicates that compounds within this class may have implications in therapeutic areas such as cancer treatment and neuroprotection due to their ability to modulate oxidative stress pathways.
3-Acetoxybenzofuran has several applications in scientific research:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0